molecular formula C9H8N4O4 B13671691 Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13671691
M. Wt: 236.18 g/mol
InChI Key: MWZMKTOZDKMXRS-UHFFFAOYSA-N
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Description

Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with suitable carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with ethyl chloroformate in the presence of a base, followed by nitration to introduce the nitro group . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8N4O4/c1-2-17-9(14)8-11-6-3-5(13(15)16)4-10-7(6)12-8/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

MWZMKTOZDKMXRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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